molecular formula C6H12S4 B14725619 1,2,6,7-Tetrathiecane CAS No. 6573-59-7

1,2,6,7-Tetrathiecane

Cat. No.: B14725619
CAS No.: 6573-59-7
M. Wt: 212.4 g/mol
InChI Key: FKUFBOYVKKRORW-UHFFFAOYSA-N
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Description

1,2,6,7-Tetrathiecane (CAS No. 6573-59-7) is a cyclic thioether compound characterized by a four-sulfur-atom-containing macrocyclic structure.

Properties

CAS No.

6573-59-7

Molecular Formula

C6H12S4

Molecular Weight

212.4 g/mol

IUPAC Name

1,2,6,7-tetrathiecane

InChI

InChI=1S/C6H12S4/c1-3-7-9-5-2-6-10-8-4-1/h1-6H2

InChI Key

FKUFBOYVKKRORW-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCCSSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrathiecane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sodium sulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{Na}_2\text{S} \rightarrow \text{C}6\text{H}{12}\text{S}_4 + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1,2,6,7-Tetrathiecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,6,7-Tetrathiecane has found applications in various scientific research fields:

    Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,6,7-Tetrathiecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,2,6,7-Tetrathiecane and analogous sulfur-containing compounds:

Compound Name CAS Number Structure Type Number of Sulfur Atoms Key Features
This compound 6573-59-7 Cyclic 4 Macrocyclic thioether with four S atoms
Dipropyl Disulfide 629-19-6 Linear 2 Linear disulfide (S–S bond)
Ethyl Propyl Disulphide 30453-31-7 Linear 2 Mixed alkyl disulfide
Methyl Propyl Disulfide 2179-60-4 Linear 2 Short-chain disulfide
1,2,6,7,11,12-Hexathiacyclopentadecane 745827-11-6 Cyclic 6 Larger macrocycle with six S atoms

Key Observations:

Structural Complexity: this compound’s cyclic structure distinguishes it from linear disulfides (e.g., Dipropyl Disulfide) . Cyclic thioethers exhibit enhanced conformational rigidity, which may influence their reactivity and applications in catalysis or polymer chemistry.

Sulfur Content and Reactivity: Linear disulfides (e.g., Ethyl Propyl Disulphide) are simpler in structure and more prone to redox reactions due to the labile S–S bond. In contrast, cyclic thioethers like this compound may exhibit greater stability under oxidative conditions . The number of sulfur atoms directly impacts electronic properties. For instance, macrocycles with higher sulfur density (e.g., hexathia derivatives) could serve as better electron donors in coordination complexes .

Functional Applications: Linear disulfides are commonly used in flavoring agents and organic synthesis, whereas cyclic thioethers are explored for specialized applications, such as ion transport or nanomaterials .

Research Findings and Limitations

  • This implies that sulfur arrangement in thioethers may similarly affect their environmental persistence.
  • Data Gaps: Detailed physicochemical properties (e.g., solubility, melting point) of this compound are absent in the provided evidence.

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